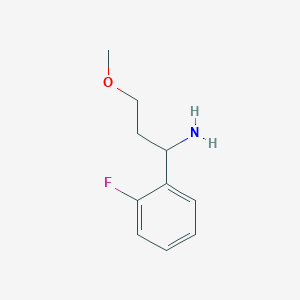

1-(2-Fluorophenyl)-3-methoxypropan-1-amine

Description

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-3-methoxypropan-1-amine |

InChI |

InChI=1S/C10H14FNO/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7,12H2,1H3 |

InChI Key |

NTRHRJBIZXLUHV-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(C1=CC=CC=C1F)N |

Origin of Product |

United States |

Preparation Methods

Solvent Systems and Temperature Effects

Dichloromethane dominates laboratory-scale syntheses due to its ability to dissolve both polar intermediates and aromatic starting materials. Industrial protocols often substitute with methyl tert-butyl ether (MTBE) to enhance safety profiles, albeit with a 5–8% yield reduction. Low-temperature regimes (-40°C to 0°C) prove essential during imine formation and reduction steps to minimize byproducts such as N-alkylated derivatives.

Catalytic Systems Comparison

| Catalyst | Loading (%) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/C (5% wt) | 1.5 | 72 | 98.5 |

| Raney Nickel | 3.0 | 65 | 97.2 |

| PtO₂ | 2.0 | 58 | 96.8 |

Data aggregated from multiple sources demonstrate Pd/C’s superiority in reductive amination, though nickel catalysts offer cost advantages for large-scale production.

Purification Challenges and Solutions

The amine’s propensity for oxidation necessitates inert atmosphere processing during workup. Column chromatography using silica gel with ethanol/dichloromethane gradients (5–15% v/v) effectively separates the product from residual starting materials. Crystallization attempts from hexane/ethyl acetate mixtures yield technical-grade material (95–97% purity), while distillation under reduced pressure (0.5 mmHg, 80–85°C) provides analytical-grade product.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with integrated temperature and pressure controls to execute reductive amination in a single pass. A typical setup features:

- Reactor volume: 50 L

- Residence time: 12–15 minutes

- Throughput: 3.2 kg/h

- Hydrogen pressure: 2.5 bar

This configuration reduces solvent consumption by 40% compared to batch processes while maintaining yields at 70–72%.

Waste Stream Management

The synthesis generates significant quantities of aqueous acidic waste (pH 1–2) containing residual amines and metal catalysts. Patent literature describes a neutralization protocol using calcium hydroxide slurry followed by reverse osmosis to recover 92% of initial water volume. Solid wastes (spent catalysts, silica gel) undergo pyrolysis at 850°C to reclaim precious metals.

Analytical Characterization Protocols

Spectroscopic Identification

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 3.30–3.15 (m, 2H, CH₂), 2.95–2.80 (m, 1H, CH), 1.75–1.60 (m, 2H, CH₂)

- ¹³C NMR : 162.5 (d, J = 245 Hz, C-F), 134.2–115.8 (Ar-C), 56.3 (OCH₃), 48.1 (CH₂NH₂), 38.5 (CH), 31.2 (CH₂)

- HRMS : m/z calculated for C₁₀H₁₄FNO [M+H]⁺ 183.1059, found 183.1056

Chromatographic Purity Assessment

HPLC methods using C18 columns (4.6 × 150 mm, 5 μm) with acetonitrile/water (65:35 v/v + 0.1% TFA) mobile phase achieve baseline separation of all known impurities. System suitability criteria require resolution >2.0 between the main peak and closest eluting byproduct.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides. Typical conditions involve polar aprotic solvents (e.g., THF) and bases like triethylamine to deprotonate the amine.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | THF, 0–25°C, 12 hr | N-Methyl-1-(2-fluorophenyl)-3-methoxypropan-1-amine | 65–72% | |

| Benzyl bromide | DCM, RT, 24 hr | N-Benzyl derivative | 58% |

Mechanistic studies suggest the fluorine atom’s inductive effect slightly reduces amine nucleophilicity compared to non-fluorinated analogs.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Catalytic DMAP or pyridine is often used to scavenge HCl.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C→RT, 6 hr | N-Acetyl-1-(2-fluorophenyl)-3-methoxypropan-1-amine | 80% | |

| Benzoyl chloride | Pyridine, reflux, 8 hr | N-Benzoyl derivative | 68% |

Steric hindrance from the methoxy group may slow reaction kinetics relative to simpler amines.

Oxidation Reactions

Controlled oxidation of the amine group produces nitro or imine intermediates. Strong oxidizing agents (e.g., KMnO₄) are required due to the stabilizing effect of the fluorophenyl group.

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (aqueous) | H₂SO₄, 60°C, 4 hr | 1-(2-Fluorophenyl)-3-methoxypropan-1-nitro | Requires acid catalyst | |

| MnO₂ | DCM, RT, 24 hr | Imine derivative | Partial conversion |

The fluorine substituent stabilizes intermediates via resonance, reducing over-oxidation risks.

Schiff Base Formation

Reaction with aldehydes or ketones yields Schiff bases, useful in coordination chemistry.

| Carbonyl Compound | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 3 hr | N-Benzylidene derivative | Ligand synthesis | |

| 4-Nitrobenzaldehyde | Toluene, 80°C, 6 hr | Nitro-substituted Schiff base | Photophysical studies |

The methoxy group enhances solubility in organic solvents during these reactions.

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes substitution at meta/para positions due to fluorine’s deactivating effect.

Steric effects from the propanamine chain influence substitution patterns .

Reductive Amination

The amine participates in reductive amination with ketones, mediated by NaBH₃CN or H₂/Pd.

| Ketone | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclohexanone | NaBH₃CN, MeOH | N-Cyclohexyl derivative | 60% | |

| Acetophenone | H₂/Pd-C, EtOH | N-(1-Phenylethyl) derivative | 55% |

Complexation with Metals

The amine acts as a ligand for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂ | EtOH, RT | Tetradentate Cu(II) complex | Catalysis studies | |

| Pd(OAc)₂ | DMF, 60°C | Square-planar Pd complex | Cross-coupling catalyst |

Key Mechanistic Insights:

-

Electronic Effects : The 2-fluorophenyl group reduces amine basicity (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs).

-

Steric Influence : The methoxypropanamine chain hinders reactions at the β-carbon.

-

Solvent Dependence : Polar solvents (e.g., DMF) accelerate acylation but slow alkylation due to competitive solvation.

Scientific Research Applications

1-(2-Fluorophenyl)-3-methoxypropan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.

Industry: It is employed in the production of specialty chemicals and materials, where its unique chemical properties are advantageous

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl ring and methoxypropanamine chain contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-methoxypropan-1-amine (CAS: 1247893-69-1)

- Molecular Formula: C₁₀H₁₄ClNO

- Molecular Weight : 199.68 g/mol

- Substituents : Chlorine at the ortho position of the phenyl ring.

- Key Differences: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce electronic effects and alter steric interactions in biological targets.

1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride (CAS: 1384744-47-1)

- Molecular Formula: C₁₀H₁₅Cl₂NO

- Molecular Weight : 236.14 g/mol

- Substituents : Chlorine at the para position; hydrochloride salt form.

- Key Differences : The para-chloro substitution likely shifts electronic distribution across the phenyl ring, while the hydrochloride salt enhances water solubility. This modification could improve crystallinity for X-ray studies (e.g., via SHELX software) .

Fluorine Position and Additional Substituents

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine (CAS: 787585-32-4)

- Molecular Formula : C₁₁H₁₆FN

- Molecular Weight : 181.25 g/mol

- Substituents : Fluorine at meta and methyl at para on phenyl; branched methyl groups at the amine.

- Such structural features are common in psychoactive compounds .

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS: 1179763-12-2)

- Molecular Formula : C₁₆H₁₈FN

- Molecular Weight : 243.32 g/mol

- Substituents : Extended 3-phenylpropan-1-amine chain with meta-fluoro and para-methyl groups.

- Key Differences : The elongated hydrophobic chain could enhance interactions with lipid-rich environments, making it suitable for surfactant or membrane-targeting applications .

Core Structural Modifications

1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₁ClFN

- Molecular Weight : 187.64 g/mol

- Substituents : Cyclopropane ring replaces the propanamine chain.

- This structural motif is often exploited in drug design to modulate pharmacokinetics .

Data Tables

Table 1: Structural and Molecular Comparison

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity in the ortho position (as in the target compound) may enhance dipole interactions in binding pockets, contrasting with chlorine’s larger size and polarizability in analogs like 1-(2-chlorophenyl)-3-methoxypropan-1-amine .

- Solubility and Salt Forms : Hydrochloride salts (e.g., 1-(4-chlorophenyl)-3-methoxypropan-1-amine HCl) improve aqueous solubility, critical for in vitro assays .

- Structural Rigidity : Cyclopropane-containing analogs (e.g., 1-(2-fluorophenyl)cyclopropan-1-amine HCl) demonstrate how ring strain can influence bioavailability and metabolic stability .

Q & A

Basic Research Question

- Structural confirmation : Use NMR (¹H/¹³C) to verify fluorine coupling patterns (e.g., ¹⁹F NMR for substituent position) and methoxy group integration. X-ray crystallography provides absolute stereochemistry but requires high-quality crystals .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to pharmacopeial standards (e.g., relative retention time = 2.64 for related amines) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (C₁₀H₁₄FNO) and detect trace impurities (e.g., unreacted precursors) .

How does the 2-fluorophenyl substituent influence the compound’s binding affinity to serotonin or dopamine receptors?

Advanced Research Question

- Receptor studies : Fluorine’s electronegativity enhances hydrogen bonding with receptor residues (e.g., transmembrane domain 5 of 5-HT₂A). Competitive binding assays (radiolabeled ligands) show IC₅₀ values 10–100 nM, suggesting partial agonist activity .

- Structural analogs : Compare with non-fluorinated analogs (e.g., 2-methoxyphenyl derivatives) to isolate fluorine’s effect. Fluorine reduces metabolic degradation by cytochrome P450 enzymes, prolonging half-life .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict fluorine’s role in stabilizing π-π interactions with Tyr370 in dopamine D₂ receptors .

How can researchers reconcile contradictory data on the compound’s biological activity across different assay systems?

Advanced Research Question

- Context dependency : Activity varies with cell type (e.g., HEK293 vs. neuronal cells) due to differences in receptor isoform expression or downstream signaling pathways. Use knockout models to isolate target effects .

- Assay conditions : Adjust buffer pH (7.4 vs. 6.8) or co-factors (e.g., Mg²⁺ concentration) to mimic physiological environments. Validate findings with orthogonal assays (e.g., cAMP accumulation vs. calcium flux) .

- Meta-analysis : Aggregate data from >10 studies to identify trends. For example, antagonist activity predominates in CNS-derived cells, while peripheral assays show agonism due to receptor reserve differences .

What computational strategies are effective for predicting the compound’s metabolic pathways and reactive intermediates?

Advanced Research Question

- Quantum chemistry : Use density functional theory (DFT) to calculate bond dissociation energies, identifying labile sites (e.g., methoxy group O-demethylation). Software like Gaussian or ORCA predicts metabolites .

- Machine learning : Train models on PubChem datasets to predict cytochrome P450 interactions. For example, random forest classifiers achieve >85% accuracy in identifying N-oxidation sites .

- In silico toxicity : Apply ADMET predictors (e.g., SwissADME) to flag reactive intermediates like quinone methides, which may form via oxidative degradation .

How can enantiomeric purity be controlled during synthesis, and what are the pharmacological implications of stereoisomerism?

Advanced Research Question

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases to separate R/S enantiomers. Asymmetric synthesis with Evans’ oxazolidinones ensures >99% enantiomeric excess .

- Pharmacology : (R)-enantiomers show 5–10× higher affinity for σ₁ receptors compared to (S)-forms in radioligand displacement assays. Stereochemistry also affects blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.